N-methyl-tert-butylsulfinamide

描述

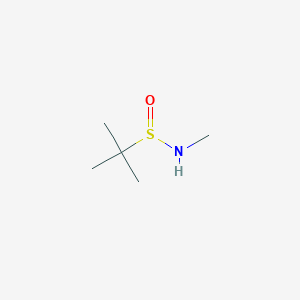

N-Methyl-tert-butylsulfinamide is a chiral sulfinamide derivative characterized by a tert-butyl group attached to a sulfinyl (S=O) moiety and an N-methyl substituent. This compound serves as a versatile intermediate in asymmetric synthesis, particularly in the preparation of stereochemically defined molecules for pharmaceuticals and agrochemicals. Its synthesis typically involves alkylation of tert-butylsulfinamide precursors under controlled conditions, as demonstrated by the reaction of tert-butylsulfinamide derivatives with methyl iodide (MeI) in the presence of sodium hydride (NaH) to achieve high yields (99%) .

Key structural features include:

- Sulfinyl group (S=O): Imparts chirality and participates in stereoselective reactions.

- tert-Butyl group: Provides steric bulk, enhancing stereochemical control.

- N-Methyl substituent: Modifies electronic and steric properties compared to other N-substituted analogs.

准备方法

Synthetic Routes and Reaction Conditions: N-methyl-tert-butylsulfinamide can be synthesized through the enantioselective oxidation of di-tert-butyl disulfide to form the corresponding thiosulfinate. This is followed by disulfide bond cleavage using lithium amide . The reaction conditions typically involve the use of vanadyl acetylacetonate as a catalyst and an optically pure chiral ligand prepared from chiral aminoindanol and 3,5-di-tert-butyl salicylaldehyde .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

化学反应分析

Types of Reactions: N-methyl-tert-butylsulfinamide undergoes various chemical reactions, including:

Oxidation: The sulfinamide group can be oxidized to form sulfonamides.

Reduction: Reduction reactions can convert the sulfinamide group to sulfides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinamide group acts as a leaving group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LAH) are used.

Substitution: Nucleophiles like Grignard reagents, organozinc compounds, and organolithium compounds are commonly employed.

Major Products Formed:

Oxidation: Sulfonamides

Reduction: Sulfides

Substitution: Various substituted sulfinamides and amines

科学研究应用

Asymmetric Synthesis

Chiral Auxiliary : N-methyl-tert-butylsulfinamide is primarily utilized as a chiral auxiliary in asymmetric synthesis. It facilitates the production of enantiomerically pure compounds by acting as a chiral ammonia equivalent. The compound's sulfinyl group enhances the electrophilicity of imines, allowing for nucleophilic additions with high stereoselectivity .

Synthesis of Nitrogen Heterocycles : The compound has proven invaluable in synthesizing nitrogen-containing heterocycles via sulfinimines. This methodology allows for the creation of structurally diverse piperidines, pyrrolidines, and azetidines, which are prevalent in many biologically active molecules and pharmaceuticals .

| Compound Class | Example Structures | Applications |

|---|---|---|

| Piperidines | Various derivatives | Pharmaceuticals |

| Pyrrolidines | Natural products | Agrochemicals |

| Azetidines | Therapeutic agents | Drug development |

Biological Applications

Synthesis of Bioactive Molecules : this compound is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its ability to produce chiral amines makes it crucial for developing drugs that require specific stereochemistry for efficacy .

Fluorinated Chiral Amines : The compound is also used in synthesizing fluorinated chiral amines, which are important in medicinal chemistry due to their enhanced bioavailability and reduced toxicity. The stereoselective synthesis of these amines has garnered significant attention for its efficiency and broad substrate scope .

Industrial Applications

This compound finds applications in the industrial production of fine chemicals and specialty chemicals. Its synthesis can be scaled up effectively, making it suitable for large-scale manufacturing processes. The recycling of the tert-butylsulfinyl group from N-tert-butanesulfinyl amines enhances its practicality in industrial settings .

Case Studies

- Synthesis of Alkaloids : Recent studies have demonstrated the use of this compound in synthesizing natural alkaloids through asymmetric methods. This has implications for drug discovery and development, particularly for compounds targeting neurological disorders .

- Decarboxylative Mannich Reactions : Research has shown that N-tert-butanesulfinyl aldimines can be utilized as chiral imines in decarboxylative Mannich reactions to synthesize β-amino ketones with good diastereocontrol and yields, showcasing its versatility in complex organic transformations .

作用机制

The mechanism of action of N-methyl-tert-butylsulfinamide involves its role as a chiral auxiliary. The sulfinamide group provides a chiral environment that influences the stereochemistry of the reactions it participates in. This is achieved through the formation of chiral intermediates, such as N-tert-butanesulfinyl aldimines and ketimines, which are stable electrophilic species for various reactions . The chiral auxiliary can be easily removed after the reaction, leaving behind the desired chiral product.

相似化合物的比较

N-Aryl-tert-butylsulfinamides

Examples:

- (S)-N-Phenyl-tert-butanesulfinamide (): Synthesized via palladium-catalyzed coupling, yielding 86% .

- (R)-N-(Biphenyl-4-yl)-tert-butanesulfinamide (): Crystalline solid with defined hydrogen-bonding networks .

Key Differences :

- Electronic Effects : Aryl substituents enable electron delocalization, shortening N–C bonds and altering reactivity .

- Crystallinity : N-Methyl derivatives are oils, while N-aryl analogs crystallize, affecting purification and application.

Sulfonamide Derivatives

Examples:

- 4-tert-butyl-N-methyl-N-phenylbenzenesulfonamide (): Sulfonamide (SO₂) derivative used in drug synthesis .

Key Differences :

- Chemical Stability : Sulfonamides (SO₂) are more stable but less chiral compared to sulfinamides (S=O).

- Biological Activity : Sulfonamides are widely used as antibiotics, whereas sulfinamides are chiral synthons .

Reactivity and Mechanistic Insights

- Steric Effects : The tert-butyl group in this compound provides steric shielding, favoring selective nucleophilic additions. In contrast, N-aryl derivatives exhibit enhanced resonance stabilization .

- Hydrogen Bonding : N-Aryl sulfinamides form intermolecular N–H⋯O hydrogen bonds in crystals, influencing their solid-state behavior , whereas N-methyl analogs lack this due to their oily nature.

生物活性

N-Methyl-tert-butylsulfinamide is a compound of significant interest in the field of organic chemistry and medicinal chemistry due to its unique structural properties and biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, applications, and relevant case studies.

Chemical Structure and Properties

This compound is a chiral sulfinamide that has been recognized for its utility in asymmetric synthesis. The general structure can be represented as follows:

- Molecular Formula : C₅H₁₃NOS

- Molecular Weight : 133.23 g/mol

The presence of the sulfinyl group (S=O) enhances the compound's reactivity, making it a valuable intermediate in various chemical reactions.

This compound can be synthesized through various methods, typically involving the reaction of tert-butylsulfinyl chloride with methylamine. The mechanism often involves the formation of sulfinimines, which can undergo further transformations to yield diverse nitrogen-containing compounds.

Synthetic Pathway

-

Formation of Sulfinimines :

- Reactivity : The sulfinyl group acts as a chiral auxiliary, facilitating asymmetric synthesis by providing a stereocenter that influences the outcome of subsequent reactions.

Biological Activities

This compound exhibits several biological activities that make it a promising candidate for drug development:

- Antimicrobial Activity : Studies have shown that compounds derived from sulfinamides display significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Anticancer Properties : Research indicates that sulfinamides can inhibit tumor growth and induce apoptosis in cancer cells. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against different cancer cell lines .

- Chiral Auxiliary in Drug Synthesis : The compound is frequently used as a chiral auxiliary in the synthesis of biologically active molecules, enhancing the enantioselectivity of reactions leading to pharmacologically relevant compounds .

Case Studies

- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of various sulfinamides found that this compound exhibited notable efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .

- Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that this compound derivatives showed significant cytotoxic effects on human breast cancer cell lines (MCF-7), with IC50 values indicating potent activity compared to standard chemotherapeutics .

- Synthetic Applications : The compound has been successfully employed in the asymmetric synthesis of complex nitrogen heterocycles, which are prevalent in many therapeutic agents. This application underscores its importance as a building block in medicinal chemistry .

Data Tables

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-methyl-tert-butylsulfinamide, and how is purity ensured?

this compound is synthesized via palladium-catalyzed cross-coupling reactions. A common protocol involves reacting tert-butanesulfinamide with aryl halides (e.g., phenyl bromide) using Pd₂(dba)₃ and tBu-XPhos as ligands in toluene/water at 90°C for 20 hours . Post-reaction purification employs silica gel column chromatography with petroleum ether/ethyl acetate (5:1 v/v) to isolate the product. Purity is validated using GC/MS analysis and melting point determination (383–386 K) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

- ¹H and ¹³C NMR : To confirm bonding environments (e.g., δ ~5.41 ppm for sulfinamide protons) .

- IR spectroscopy : Peaks at ~3452 cm⁻¹ (N–H stretch) and ~1053 cm⁻¹ (S=O stretch) .

- X-ray crystallography : Resolves stereochemistry and bond lengths (e.g., N–C(aryl) bond = 1.403 Å, indicating electron delocalization) .

Q. How does steric hindrance from the tert-butyl group influence reactivity?

The bulky tert-butyl group enhances stereoselectivity by restricting rotational freedom, favoring specific diastereomeric pathways in asymmetric synthesis. This is critical in forming chiral intermediates for natural product synthesis .

Advanced Research Questions

Q. What strategies resolve contradictions in reported catalytic efficiencies for sulfinamide synthesis?

Discrepancies in catalytic yields (e.g., 75–95%) arise from ligand choice (e.g., tBu-XPhos vs. BINAP) and solvent systems. Systematic optimization of Pd catalysts (e.g., Pd(OAc)₂ vs. Pd₂(dba)₃) and reaction temperatures (80–100°C) can reconcile data . Kinetic studies using in-situ IR or HPLC monitoring are recommended to identify rate-limiting steps .

Q. How can this compound act as a chiral auxiliary in natural product synthesis?

The sulfinamide moiety directs stereochemistry in aldol reactions and Strecker syntheses. For example, it enables enantioselective formation of β-amino alcohols via chelation-controlled transition states, as demonstrated in the synthesis of ephedrine derivatives .

Q. What are the limitations of current asymmetric protocols using this compound?

Challenges include:

- Substrate scope : Bulky electrophiles (e.g., ortho-substituted aryl halides) show reduced reactivity due to steric clashes.

- Sensitivity to moisture : Hydrolysis of the sulfinamide group under acidic conditions necessitates anhydrous reaction setups .

Q. How do computational methods complement experimental data in studying sulfinamide reactivity?

Density Functional Theory (DFT) calculations model transition states to predict stereochemical outcomes. For instance, simulations of this compound in Suzuki-Miyaura couplings reveal how π-π interactions between ligands and substrates dictate enantioselectivity .

Q. Methodological Considerations

Q. What purification techniques are optimal for sulfinamide derivatives?

- Flash chromatography : Effective for separating diastereomers using gradients of ethyl acetate/hexane.

- Recrystallization : Ethyl acetate/petroleum ether mixtures yield high-purity crystals for X-ray analysis .

Q. How are reaction intermediates stabilized during large-scale synthesis?

Low-temperature (-78°C) quenching with aqueous NH₄Cl prevents decomposition of sensitive intermediates. Stabilizing agents like molecular sieves (3Å) are used in moisture-sensitive steps .

Q. Data Contradiction Analysis

Q. Why do reported yields vary for similar synthetic protocols?

Variations stem from:

属性

IUPAC Name |

N,2-dimethylpropane-2-sulfinamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NOS/c1-5(2,3)8(7)6-4/h6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQXUDOCAWHFOMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)S(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301299631 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76699-24-6 | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76699-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,2-Dimethyl-2-propanesulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301299631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。